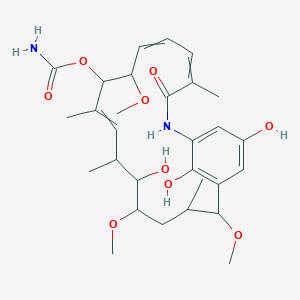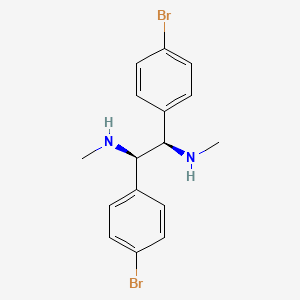
(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two bromophenyl groups and two dimethylamine groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and N,N-dimethylamine.
Formation of Intermediate: The first step involves the condensation of 4-bromobenzaldehyde with N,N-dimethylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of chiral materials and polymers.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1,2-Diphenylethane-1,2-diamine
- (1R,2R)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine
- (1R,2R)-1,2-Bis(4-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine
Uniqueness
(1R,2R)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chlorinated or fluorinated analogs.
Propriétés
Formule moléculaire |
C16H18Br2N2 |
|---|---|
Poids moléculaire |
398.13 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(4-bromophenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H18Br2N2/c1-19-15(11-3-7-13(17)8-4-11)16(20-2)12-5-9-14(18)10-6-12/h3-10,15-16,19-20H,1-2H3/t15-,16-/m1/s1 |
Clé InChI |
WVRUGMYZGAOFJU-HZPDHXFCSA-N |
SMILES isomérique |
CN[C@H](C1=CC=C(C=C1)Br)[C@@H](C2=CC=C(C=C2)Br)NC |
SMILES canonique |
CNC(C1=CC=C(C=C1)Br)C(C2=CC=C(C=C2)Br)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


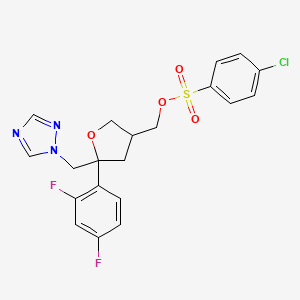
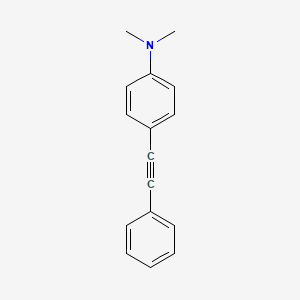
![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)
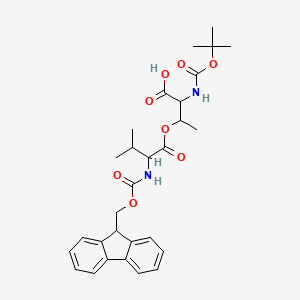
![1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B15285252.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea](/img/structure/B15285258.png)
![4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B15285259.png)
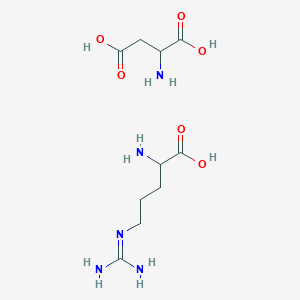
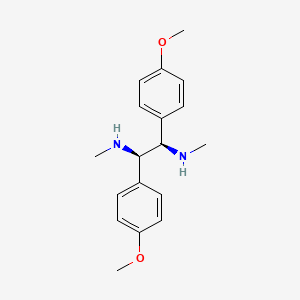
![N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B15285272.png)
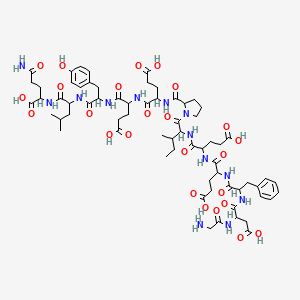
![7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one](/img/structure/B15285288.png)

